m-Nitrobenzyl propionate

Description

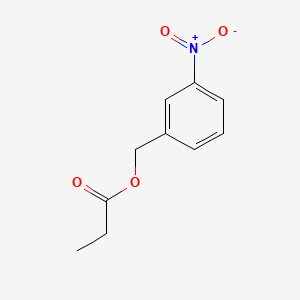

Structure

2D Structure

3D Structure

Properties

CAS No. |

174794-16-2 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(3-nitrophenyl)methyl propanoate |

InChI |

InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 |

InChI Key |

WMHOULGTYXECSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for M Nitrobenzyl Propionate

Esterification Reactions: Mechanistic Insights and Catalyst Development

The formation of m-nitrobenzyl propionate (B1217596) via esterification is a cornerstone of its synthesis. Research in this area is dedicated to understanding reaction mechanisms and developing novel catalysts to improve reaction rates and yields.

Investigation of Acid-Catalyzed Pathways for Propionate Ester Formation

Acid-catalyzed esterification remains a fundamental approach for producing propionate esters. The mechanism involves the protonation of the carboxylic acid, enhancing its electrophilicity, followed by nucleophilic attack by the alcohol. Sulfuric acid is a commonly employed catalyst in this process. thieme-connect.de However, challenges such as side reactions and the corrosive nature of strong acids have prompted investigations into alternative catalysts. thieme-connect.de For instance, the use of solid acid catalysts is being explored to simplify purification and minimize environmental impact.

Kinetic analysis is a crucial tool for optimizing these reactions. By studying the reaction progress over time, researchers can gain insights into the rate-determining steps and the influence of various parameters, such as catalyst loading and temperature, on the reaction outcome. acs.org This data-driven approach allows for the development of more efficient and controlled esterification processes.

Exploration of Acylation Strategies Utilizing Activated Propionic Acid Derivatives

To overcome some of the limitations of direct acid-catalyzed esterification, acylation strategies using activated propionic acid derivatives are employed. These methods involve converting propionic acid into a more reactive species, such as an acid chloride or anhydride (B1165640), which then readily reacts with m-nitrobenzyl alcohol.

For example, the use of acetic anhydride in the presence of a catalyst has been shown to be effective for the acetylation of alcohols. mdpi.comresearchgate.net This principle can be extended to propionylation. The choice of catalyst is critical; for instance, dried sodium bicarbonate has been demonstrated to effectively catalyze the acetylation of 4-nitrobenzyl alcohol with acetic anhydride at room temperature. mdpi.com The reaction proceeds in good to excellent yields with various carbonates and bicarbonates, with toluene (B28343) being identified as an optimal solvent. mdpi.com

Table 1: Carbonate- and Bicarbonate-Catalyzed Acetylation of 4-Nitrobenzyl Alcohol

| Catalyst | Yield (%) |

|---|---|

| Cesium Bicarbonate | Excellent |

| Lithium Carbonate | Excellent |

| Sodium Carbonate (Na2CO3) | 80-95 |

| Potassium Carbonate (K2CO3) | 80-95 |

| Cesium Carbonate (Cs2CO3) | 80-95 |

| Potassium Bicarbonate (KHCO3) | 80-95 |

Reaction conditions: 4-nitrobenzyl alcohol (1 mmol), carbonate or bicarbonate (2 equiv.), Ac2O (5 equiv.), ethyl acetate (B1210297) (6 mL), room temperature, 24 h. mdpi.com

Chemo- and Regioselective Synthesis of m-Nitrobenzyl Propionate

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound, particularly when dealing with substrates containing multiple reactive sites. The goal is to selectively nitrate (B79036) the benzene (B151609) ring at the meta position relative to the benzyl (B1604629) alcohol group, and then to selectively esterify the hydroxyl group without affecting the nitro group.

The nitration of benzyl alcohol derivatives is a key step where regioselectivity is crucial. Traditional nitration methods often use harsh mixed acid systems, which can lead to poor regioselectivity and the formation of unwanted byproducts. nih.govfrontiersin.org Research is ongoing to develop milder and more selective nitration protocols. nih.govfrontiersin.orgfrontiersin.org For instance, the use of dilute aqueous nitric acid as both the nitrating agent and a self-catalyst is being explored to create more environmentally friendly processes. frontiersin.orgfrontiersin.org

Following nitration, the selective esterification of the hydroxyl group in m-nitrobenzyl alcohol is required. The presence of the nitro group can influence the reactivity of the alcohol. The development of catalytic systems that can selectively acylate the alcohol in the presence of the nitro group is an active area of research. nih.gov For example, zirconium-based catalysts have shown promise in the esterification of alcohols, demonstrating tolerance to various functional groups. nih.gov

Green Chemistry Approaches in its Synthesis: Solvent-Free and Microwave-Assisted Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of this compound. bspublications.net This includes the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation. bspublications.netajrconline.organton-paar.com

Solvent-free, or solid-state, reactions offer significant advantages by reducing or eliminating the use of hazardous organic solvents, which are a major source of chemical waste. researchgate.netcmu.edu These reactions can be facilitated by grinding the reactants together, sometimes with a solid support or catalyst. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. ajrconline.organton-paar.commdpi.com Microwave energy directly heats the reaction mixture through interaction with polar molecules, resulting in rapid and uniform heating. bspublications.netanton-paar.com This technique has been successfully applied to various organic transformations, including esterification and oxidation reactions. ajrconline.orgunivpancasila.ac.id The combination of solvent-free conditions with microwave irradiation represents a particularly sustainable approach to chemical synthesis. univpancasila.ac.id

Table 2: Comparison of Conventional and Microwave-Assisted Reactions

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage of Microwave |

|---|---|---|---|

| Esterification | Hours | Minutes | Reduced reaction time, improved yield ajrconline.org |

| Oxidation of Alcohols | Hours | Minutes | Rapid, solvent-free conditions possible univpancasila.ac.id |

| Heterocycle Synthesis | Hours to Days | Minutes | Significant rate acceleration ajrconline.org |

Industrial Synthesis Considerations and Scale-Up Research

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges. patsnap.comthechemicalengineer.comnuvisan.com Key considerations include process safety, cost-effectiveness, and the consistency of product quality. patsnap.comenamine.net

Scaling up chemical reactions requires careful attention to parameters such as heat transfer, mixing, and mass transfer. patsnap.comthechemicalengineer.com What works well in a small flask may not be directly transferable to a large reactor. For instance, exothermic reactions that are easily controlled on a small scale can pose significant safety risks at an industrial level if heat removal is not managed effectively. patsnap.com Computational fluid dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing and heat transfer in large-scale reactors. patsnap.com

Route scouting and process optimization are critical for developing a robust and economical industrial process. nuvisan.com This involves evaluating different synthetic pathways, selecting cost-effective and safe reagents, and optimizing reaction conditions to maximize yield and minimize waste. nuvisan.commdpi.com The development of continuous flow processes, often utilizing microreactors, is an increasingly attractive alternative to traditional batch processing for the production of fine chemicals, offering advantages in terms of safety, control, and efficiency. researchgate.net

Elucidation of Reaction Chemistry and Mechanistic Pathways of M Nitrobenzyl Propionate

Hydrolytic Cleavage Mechanisms and Kinetic Analysis

The hydrolysis of m-nitrobenzyl propionate (B1217596), the cleavage of the ester bond by water, can be catalyzed by acids, bases, or enzymes. This process results in the formation of m-nitrobenzyl alcohol and propionic acid.

The hydrolysis of esters is a well-studied reaction, and the kinetics are significantly influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester typically proceeds through an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (m-nitrobenzyl alcohol) leads to the formation of the carboxylic acid (propionic acid).

Rate = kH+ [ester] [H+]

The presence of the electron-withdrawing nitro group in the meta position is expected to have a modest effect on the rate of acid-catalyzed hydrolysis compared to unsubstituted benzyl (B1604629) propionate.

Base-Catalyzed Hydrolysis (Saponification):

In alkaline media, ester hydrolysis, also known as saponification, occurs via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt and the alcohol. This process is effectively irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.

The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the hydroxide ion:

Rate = kOH- [ester] [OH-]

The electron-withdrawing nitro group at the meta position is anticipated to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. This would result in a faster hydrolysis rate for m-nitrobenzyl propionate compared to unsubstituted benzyl propionate. Studies on the alkaline hydrolysis of related esters, such as benzyl benzoate, have been conducted to determine their kinetic and thermodynamic parameters. researchgate.net

A comparison of second-order rate constants for the alkaline hydrolysis of various esters highlights the influence of structure on reactivity.

| Ester | Second-Order Rate Constant (kOH-) (M-1s-1) | Temperature (°C) |

|---|---|---|

| Butyl Benzyl Phthalate | 5.95 x 10-2 | Room Temperature |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | 9.85 x 10-3 | Room Temperature |

| bis(2-ethylhexyl) adipate | 4.86 x 10-4 | Room Temperature |

| Butylparaben | 1.24 x 10-4 | Room Temperature |

Data adapted from a study on the kinetics of alkaline hydrolysis of synthetic organic esters. chemrxiv.org

Enzymes, particularly lipases and esterases, are highly efficient catalysts for the hydrolysis of esters under mild conditions. nih.gov These biocatalysts offer high selectivity and specificity, making them attractive for various applications. researchgate.net The enzymatic hydrolysis of nitrobenzyl esters, while not extensively studied for the meta-substituted propionate, can be inferred from studies on related compounds.

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are known to catalyze the hydrolysis of a wide range of esters. nih.gov The mechanism of lipase-catalyzed hydrolysis typically involves a serine residue in the enzyme's active site, which acts as a nucleophile to attack the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol and an acylated enzyme intermediate. The acylated enzyme is subsequently hydrolyzed by water to regenerate the free enzyme and release the carboxylic acid.

The rate of enzymatic hydrolysis is dependent on several factors, including substrate concentration, enzyme concentration, temperature, and pH. For nitrobenzyl esters, the position of the nitro group can influence the rate of hydrolysis. While specific kinetic data for this compound is scarce, studies on other propionate esters, such as geranyl propionate, have been conducted using lipases. dntb.gov.ua The enzymatic synthesis of benzyl propionate has also been explored, indicating that lipases can accommodate this class of esters. researchgate.net

The hydrolytic activity of lipases is often assayed using p-nitrophenyl esters as substrates due to the chromophoric nature of the p-nitrophenolate product, which allows for easy spectrophotometric monitoring of the reaction progress. nih.gov

Reduction Chemistry of the Nitro Group: Selective Transformations and Catalytic Systems

The nitro group of this compound is readily susceptible to reduction, which can yield a variety of products depending on the reducing agent and reaction conditions. The primary product of complete reduction is m-aminobenzyl propionate.

A wide range of catalytic systems have been developed for the reduction of aromatic nitro compounds. These include:

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are frequently employed. The reaction is typically carried out under a hydrogen atmosphere.

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective reducing agents for nitroarenes.

Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, is used in the presence of a catalyst (e.g., Pd/C) to transfer hydrogen to the nitro group.

Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst or lithium aluminum hydride (LiAlH4) can also be used, although their reactivity can sometimes lead to the reduction of the ester group as well.

The selective reduction of the nitro group in the presence of the ester functionality is a key consideration. Catalytic hydrogenation with Pd/C is often a preferred method for this transformation due to its high efficiency and selectivity under mild conditions.

The mechanism of nitro group reduction is a stepwise process. The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2).

| Catalytic System | Typical Conditions | Selectivity for Nitro Group |

|---|---|---|

| H2 / Pd/C | H2 gas, solvent (e.g., ethanol, ethyl acetate) | High |

| Fe / HCl | Acidic aqueous solution | Good |

| SnCl2 / HCl | Acidic aqueous solution | Good |

| NaBH4 / Catalyst | Solvent (e.g., ethanol), catalyst (e.g., NiCl2) | Moderate to Good |

Transesterification Reactions: Scope, Stereoselectivity, and Catalysis

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to form a new ester and m-nitrobenzyl alcohol.

This reaction can be catalyzed by both acids and bases. Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification involves the reaction with an alkoxide, which is a more potent nucleophile than an alcohol.

Enzymatic transesterification using lipases is also a widely used method, particularly for the synthesis of specialty esters. rsc.org Lipases can catalyze transesterification in non-aqueous media, which can be advantageous for shifting the reaction equilibrium towards the products. The enzymatic synthesis of benzyl propionate has been achieved through the esterification of benzyl alcohol and propionic acid using lipase, demonstrating the feasibility of using these enzymes for this type of transformation. researchgate.net

The scope of transesterification reactions with this compound would depend on the alcohol used. Primary and secondary alcohols would be expected to react more readily than tertiary alcohols due to steric hindrance. Stereoselectivity can be a significant aspect of enzymatic transesterification, where the enzyme may preferentially react with one enantiomer of a chiral alcohol.

Photochemical Transformations and Photo-induced Cleavage

Nitrobenzyl esters, particularly those with the nitro group in the ortho position, are well-known photolabile protecting groups. nih.govresearchgate.net Upon irradiation with UV light, these esters undergo a cleavage reaction to release the corresponding carboxylic acid and a nitrosobenzaldehyde derivative. nih.govresearchgate.net While the photochemistry of ortho-nitrobenzyl esters is extensively studied, meta-nitrobenzyl esters are generally considered to be photostable. However, it is important to consider the potential for photochemical transformations.

The photochemistry of nitroaromatic compounds is governed by the behavior of their excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From the S1 state, several processes can occur, including fluorescence, intersystem crossing to a triplet state (T1), or photochemical reaction.

For ortho-nitrobenzyl compounds, the key photochemical step is an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. researchgate.net This leads to the formation of an aci-nitro intermediate, which then rearranges to release the carboxylic acid. acs.org

In the case of this compound, the nitro group is not in close proximity to the benzylic hydrogens, making the intramolecular hydrogen abstraction pathway less favorable. Consequently, m-nitrobenzyl esters are generally more photostable than their ortho counterparts. However, under certain conditions, other photochemical reactions could potentially occur, such as photoreduction of the nitro group or other degradation pathways, especially under high-energy UV irradiation.

The excited state dynamics of nitroaromatic compounds are complex and can involve rapid intersystem crossing from the singlet to the triplet manifold. researchgate.net The photophysical properties, such as absorption and emission spectra, can provide insights into the excited state behavior of these molecules.

Elucidation of Photoreaction Mechanisms (e.g., Norrish-type reactions, aci-nitro tautomerism)

The photochemistry of this compound is primarily dictated by the m-nitrobenzyl chromophore. Upon absorption of ultraviolet light, the nitro group is promoted to an excited state. The subsequent reaction pathway for compounds of this nature is a well-established intramolecular redox process. While Norrish-type reactions are characteristic photochemical processes for aldehydes and ketones involving cleavage of the α-carbon bond, they are not the principal mechanism for the photoreaction of nitrobenzyl esters. wikipedia.orgedurev.in Instead, the mechanism involves intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.

This hydrogen transfer event results in the formation of a transient diradical species, which rapidly rearranges to form an intermediate known as an aci-nitro tautomer, or nitronic acid. nih.govresearchgate.net This tautomerism involves the migration of a hydrogen atom from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group, creating a C=N bond. spcmc.ac.inquora.com The aci-nitro form is generally less stable than the nitro form and is a key transient intermediate in the photorelease of the propionate group. nih.govuj.ac.za

| Step | Intermediate/Species | Key Transformation | Typical Fate |

|---|---|---|---|

| 1 | Excited State this compound | Photon absorption by the nitro group | Intramolecular H-abstraction |

| 2 | Diradical Species | H-atom transfer from benzylic carbon to excited nitro group | Rearrangement to aci-nitro tautomer |

| 3 | Aci-nitro Tautomer | Proton transfer and electron rearrangement | Cyclization or direct rearrangement |

| 4 | Final Products | Cleavage of the benzylic C-O bond | m-Nitrosobenzaldehyde and Propionic acid |

Reactions Involving the Benzyl Moiety and Aromatic Ring Electrophilicity

The reactivity of this compound in electrophilic aromatic substitution is overwhelmingly controlled by the electronic properties of the nitro group attached to the benzene (B151609) ring. The benzyl propionate moiety itself is connected via a methylene (B1212753) (-CH2-) group, which insulates the ester group from directly participating in resonance with the ring.

The nitro group (NO2) is a potent electron-withdrawing group, acting through both inductive and resonance effects (-I and -M effects). quora.com This strong withdrawal of electron density significantly deactivates the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles than benzene. msu.edu Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, require harsh conditions to proceed. msu.edumasterorganicchemistry.com

Furthermore, the nitro group is a strong meta-director. msu.edu It deactivates the ortho and para positions more than the meta position, meaning that any incoming electrophile will preferentially add to the carbon atoms meta to the nitro group. In this compound, the nitro group is at position 3. Therefore, electrophilic attack would be directed to position 5. The benzyl propionate group is considered an ortho-, para-director; however, its activating effect is weak and completely overshadowed by the powerful deactivating and meta-directing influence of the nitro group.

Reactions involving the benzyl moiety itself, specifically the benzylic hydrogens on the -CH2- group, are distinct from the ring's electrophilic reactions. These hydrogens are susceptible to radical substitution or oxidation due to the stability of the resulting benzyl radical. However, in the context of electrophilic aromatic substitution, the reactivity of the ring itself is the primary consideration.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| -NO2 (Nitro) | 3 | Strongly Electron-Withdrawing (-I, -M) | Strong Deactivation | Meta (to position 5) |

| -CH2O(CO)CH2CH3 (Benzyl propionate) | 1 | Weakly Electron-Withdrawing (Inductive) | Weak Deactivation | Ortho, Para (to positions 2, 4, 6) |

| Overall Predicted Outcome for Electrophilic Attack | Major product from substitution at position 5 (meta to nitro group) under forcing conditions. |

Sophisticated Spectroscopic and Chromatographic Methods in the Research of M Nitrobenzyl Propionate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Reactivity Correlations and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of m-nitrobenzyl propionate (B1217596). Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are instrumental in assigning the specific chemical environment of each atom within the molecule, which is crucial for understanding its reactivity.

In the ¹H NMR spectrum of m-nitrobenzyl propionate, the aromatic protons of the meta-substituted nitrobenzyl group typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and δ 8.5 ppm. The electron-withdrawing nature of the nitro group significantly deshields these protons. The benzylic protons (Ar-CH₂-O) are expected to resonate as a singlet around δ 5.3 ppm. For the propionate moiety, the methylene (B1212753) protons (-O-C=O-CH₂-) would likely appear as a quartet around δ 2.4 ppm, coupled to the terminal methyl protons (-CH₃), which would present as a triplet around δ 1.2 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, around 174 ppm. The benzylic carbon is expected at approximately 65 ppm, while the carbons of the aromatic ring will show distinct signals between 123 and 148 ppm, with the carbon attached to the nitro group being the most deshielded. The methylene and methyl carbons of the propionate group are anticipated at roughly 27 ppm and 9 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and may vary slightly in different deuterated solvents.

In instances where one-dimensional spectra exhibit significant signal overlap, particularly in the aromatic region, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: A ¹H-¹H COSY experiment would reveal the coupling network between the protons of the propionate group (the quartet of the methylene protons correlating with the triplet of the methyl protons) and within the aromatic ring, helping to delineate the substitution pattern.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the benzylic, methylene, and methyl groups to their corresponding carbon signals.

HMBC: An HMBC experiment maps longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for establishing the connectivity across the ester linkage, for instance, by observing a correlation between the benzylic protons and the carbonyl carbon, and between the methylene protons of the propionate group and the carbonyl carbon.

These techniques are crucial when analyzing this compound in complex matrices, such as reaction mixtures or biological systems, allowing for its unambiguous identification and structural confirmation.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational flexibility and kinetic parameters of molecules. For this compound, DNMR could be employed to study the rotational dynamics around the C-O and C-C single bonds. By monitoring changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for bond rotation. For example, hindered rotation around the aryl-CH₂ bond could lead to broadening of the benzylic proton signal at lower temperatures. From this data, thermodynamic parameters such as the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the conformational exchange process can be calculated, providing valuable insights into the molecule's flexibility and preferred conformations in solution.

Mass Spectrometry (MS) in Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. It is also highly effective for real-time monitoring of reactions involving this compound.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the energetic nature of EI, extensive fragmentation is common. Key fragmentation pathways would likely involve:

Loss of the propionyloxy radical: Cleavage of the bond between the benzylic carbon and the ester oxygen would result in a stable nitrobenzyl cation.

McLafferty rearrangement: If applicable, this could lead to the loss of a neutral propene molecule.

Cleavage within the propionate chain: Loss of an ethyl radical or ethylene (B1197577) molecule.

Fragmentation of the nitrobenzyl moiety: Loss of NO₂ or NO radicals.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments, which is crucial for confirming its identity and differentiating it from isobaric compounds.

Tandem mass spectrometry (MS/MS) is used to further investigate the fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a detailed fragmentation map that serves as a structural fingerprint for the molecule. This is particularly useful for identifying reaction products and metabolites where the core this compound structure has been modified.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

In the context of electrospray ionization mass spectrometry (ESI-MS), particularly for the analysis of larger molecules like proteins and peptides, m-nitrobenzyl alcohol (m-NBA), a compound structurally related to this compound, has been identified as a highly effective "supercharging" reagent. libretexts.org The addition of small amounts of m-NBA to the ESI solvent can significantly increase the average charge state of analyte ions. libretexts.orgpdx.edu This phenomenon is particularly advantageous as it shifts the mass-to-charge (m/z) ratio of ions to a lower range, which can enhance detection sensitivity and facilitate tandem MS analysis. libretexts.org

The proposed mechanisms for supercharging by reagents like m-NBA involve alterations of the ESI droplet properties. pdx.edu These reagents typically have low volatility and can modify the surface tension of the droplets, which is thought to influence the ion evaporation or charge residue mechanism, ultimately leading to higher charge states. pdx.edu While this application is more established for macromolecules, the principles have implications for the analysis of smaller molecules like esters. The presence of a supercharging reagent could potentially enhance the ionization efficiency of esters in ESI-MS, although it might also lead to increased noise if not optimized. rsc.org The study of such reagents provides insight into the complex ESI process and offers avenues for improving the sensitivity of MS-based analyses for a wide range of compounds, including esters.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Probing and Electronic Structure Characterization

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic system of this compound.

Infrared (IR) and Raman Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm the presence of its key functional groups.

Nitro Group: Two strong stretching vibrations are characteristic of the NO₂ group, appearing asymmetrically around 1530 cm⁻¹ and symmetrically around 1350 cm⁻¹.

Ester Group: A very strong carbonyl (C=O) stretching band is expected in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations will be present around 1200-1100 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region. C-H stretching of the aromatic protons will be observed just above 3000 cm⁻¹.

Aliphatic Groups: C-H stretching of the benzylic and propionate alkyl groups will be found in the 3000-2850 cm⁻¹ region.

Raman spectroscopy provides complementary vibrational information. While the carbonyl stretch is strong in the IR, the symmetric nitro stretch and aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

UV-Vis Spectroscopy: The electronic structure of this compound can be probed using UV-Vis spectroscopy. The spectrum is expected to be dominated by electronic transitions within the nitroaromatic chromophore. Typically, nitroaromatic compounds exhibit two main absorption bands:

A strong absorption band at shorter wavelengths (around 250-270 nm) attributed to a π → π* transition within the benzene ring, influenced by the nitro group.

A weaker, broad absorption band at longer wavelengths (around 330-350 nm) resulting from an n → π* transition involving the non-bonding electrons of the nitro group's oxygen atoms. semanticscholar.org

The position and intensity of these bands can be influenced by the solvent polarity, providing further information about the electronic nature of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

For instance, studies on other nitro-containing aromatic compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, reveal that the nitro group is nearly coplanar with the phenyl ring. mdpi.com In contrast, the carbonyl group of the ester moiety is often significantly twisted out of the plane of the aromatic ring. mdpi.com This twisting is a common feature in such molecules and influences their packing in the crystal lattice.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are likely to be present, where the hydrogen atoms of the benzene ring or the ethyl group of the propionate moiety interact with the oxygen atoms of the nitro or ester groups of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent this compound molecules can stack on top of each other, a common interaction in aromatic compounds.

π-hole Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential, known as a π-hole, which can interact favorably with electron-rich regions of adjacent molecules, such as the oxygen atoms of the ester or nitro groups. rsc.orgnih.govnih.gov These interactions can play a significant role in the molecular self-assembly and crystal packing. researchgate.net

Dipole-Dipole Interactions: The polar nitro and ester groups will induce significant dipole moments in the molecule, leading to dipole-dipole interactions that influence the crystal packing.

The following table summarizes the key crystallographic parameters that would be determined from an X-ray diffraction analysis of this compound, based on typical values for similar organic molecules.

| Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would provide detailed information about the symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) would be precisely measured. |

| Molecular Conformation | The analysis would reveal the exact conformation of the molecule in the solid state, including the dihedral angles between the phenyl ring, the nitro group, and the propionate group. |

| Intermolecular Contacts | The distances and angles of non-covalent interactions, such as hydrogen bonds and π-π stacking, would be determined, providing insight into the forces governing the crystal packing. mdpi.comrsc.org |

Advanced Chromatographic Techniques (GC, HPLC) for Purity Assessment, Reaction Progress Monitoring, and Separation Science

Chromatographic techniques are fundamental in the analysis of organic compounds like this compound, enabling their separation, identification, and quantification.

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov GC is particularly useful for:

Purity Assessment: GC can separate this compound from volatile impurities, starting materials (m-nitrobenzyl alcohol and propionyl chloride or propionic anhydride), and reaction byproducts. The peak area of this compound relative to the total peak area in the chromatogram provides a measure of its purity. The use of a flame ionization detector (FID) is common for the quantification of organic esters. scielo.br

Reaction Progress Monitoring: The esterification reaction to synthesize this compound can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by GC. nih.govjuniata.eduresearchgate.net This allows for the determination of the consumption of reactants and the formation of the product over time, helping to optimize reaction conditions such as temperature, time, and catalyst concentration.

A typical GC method for the analysis of a reaction mixture for the synthesis of this compound would involve the parameters outlined in the table below.

| Parameter | Typical Conditions |

| Column | A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be suitable for separating the components of the reaction mixture. |

| Injector Temperature | The injector temperature would be set high enough to ensure rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C). |

| Oven Temperature Program | A temperature program would be employed, starting at a lower temperature to separate volatile components and gradually increasing to elute the higher-boiling this compound. |

| Detector | A Flame Ionization Detector (FID) would provide good sensitivity for the hydrocarbon-containing analytes. A Mass Spectrometer (MS) would provide structural information for peak identification. uib.noresearchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of organic compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. nih.govnih.gov For this compound, HPLC is particularly valuable for:

Purity Assessment: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, can effectively separate this compound from polar and non-polar impurities. researchgate.net A UV detector is highly effective for detecting nitroaromatic compounds due to their strong UV absorbance. epa.gov

Separation of Isomers: HPLC is an excellent technique for the separation of positional isomers (ortho-, meta-, and para-nitrobenzyl propionate). rsc.orgnacalai.comchromforum.org The subtle differences in the polarity and shape of these isomers can be exploited by selecting the appropriate stationary and mobile phases to achieve baseline separation. Phenyl-based stationary phases can offer unique selectivity for aromatic and nitroaromatic compounds through π-π interactions. mtc-usa.com

The following table outlines a potential HPLC method for the analysis and separation of this compound and its isomers.

| Parameter | Typical Conditions |

| Column | A reversed-phase C18 or a Phenyl column would be appropriate. Phenyl columns can provide enhanced selectivity for aromatic compounds. mtc-usa.com |

| Mobile Phase | A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. The gradient would be adjusted to optimize the separation of the isomers and any impurities. sigmaaldrich.com |

| Flow Rate | A typical flow rate would be in the range of 0.5-1.5 mL/min. |

| Detector | A Diode Array Detector (DAD) or a variable wavelength UV detector set at a wavelength where nitroaromatic compounds have strong absorbance (e.g., around 254 nm) would be used for detection and quantification. researchgate.net |

| Column Temperature | The column temperature would be controlled (e.g., at 30 °C) to ensure reproducible retention times. |

Theoretical and Computational Chemistry Approaches to M Nitrobenzyl Propionate Systems

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of m-nitrobenzyl propionate (B1217596). Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and molecular orbitals. northwestern.edunih.gov

Reactivity Prediction: Quantum chemical methods are invaluable for predicting chemical reactivity. By calculating molecular descriptors, one can gain insight into how m-nitrobenzyl propionate will behave in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov For nitroaromatic compounds, the LUMO energy is particularly important as it relates to their electrophilicity and susceptibility to nucleophilic attack. mdpi.com DFT calculations on similar nitroaromatic compounds have been used to successfully model their decomposition pathways and thermal stability. aiche.orgchemrxiv.org

Table 1: Representative Quantum Chemical Descriptors for Reactivity Analysis of this compound

| Descriptor | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity |

| Energy of HOMO | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -2.1 eV | Relates to the electron-accepting ability; a low value suggests high electrophilicity. |

| HOMO-LUMO Gap | 6.4 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.5 D | A high value indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C(carbonyl): +0.6, O(carbonyl): -0.5, N(nitro): +0.9, O(nitro): -0.45 | Shows the partial charge distribution, identifying electrophilic (e.g., carbonyl carbon) and nucleophilic sites. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a single, static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. acs.org This approach allows for the investigation of conformational flexibility and the explicit influence of the environment, such as a solvent.

Solvent Effects: The surrounding solvent can have a profound impact on a molecule's conformation and reactivity. cas.cz MD simulations explicitly model solvent molecules (e.g., water, ethanol), allowing for the study of specific solute-solvent interactions like hydrogen bonding and solvation shells. nih.gov For a polar molecule like this compound, polar solvents can stabilize certain conformations or transition states, altering reaction rates. chemrxiv.org Computational studies on related nitroaromatic compounds have modeled their solubility and preferential solvation in various aqueous co-solvent mixtures, providing a framework for how this compound would behave in different environments. researchgate.net

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound in Water

| Parameter | Description | Typical Simulation Result |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations around a mean value indicate conformational stability or flexibility. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD suggests the system has reached equilibrium. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Peaks in the g(r) for water around the nitro and ester groups would indicate strong solvation. |

| Solvation Free Energy | The free energy change associated with transferring the molecule from vacuum to solvent. | A negative value indicates favorable solvation. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights that are often difficult to obtain experimentally. This is particularly useful for studying reactions like the hydrolysis of this compound.

Reaction Mechanisms: The hydrolysis of an ester can proceed through different mechanisms depending on the conditions (e.g., acidic or basic catalysis). acs.orgchemguide.co.uk Quantum chemical calculations can be used to map out the potential energy surface for the reaction, identifying all intermediates and transition states. researchgate.net For the base-catalyzed hydrolysis of this compound, the mechanism would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. nih.gov Computational studies on similar esters have modeled this process in detail, confirming a stepwise mechanism. researchgate.netnih.gov

Table 3: Calculated Energy Profile for Base-Catalyzed Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Ester + OH⁻) | 0.0 | The starting point of the reaction. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -8.5 | A stable intermediate formed during the reaction. |

| Transition State 2 (TS2) | +12.8 | Energy barrier for the breakdown of the intermediate and departure of the leaving group. |

| Products (Carboxylate + Alcohol) | -22.0 | The final, most stable state of the system. |

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various types of molecular spectra, aiding in the interpretation of experimental data and the structural elucidation of compounds like this compound.

By calculating vibrational frequencies using DFT, it is possible to generate a theoretical infrared (IR) spectrum. spectroscopyonline.com This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ester and the symmetric and asymmetric stretches of the NO₂ group. For aromatic esters, distinct peaks for C=O, C-C-O, and O-C-C stretches are expected. spectroscopyonline.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules. The electron-withdrawing nitro group is expected to cause downfield shifts for the protons and carbons on the aromatic ring.

Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This helps in understanding the origin of observed absorption bands, often related to π→π* and n→π* transitions within the aromatic system and carbonyl group.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Feature | Predicted Wavenumber/Chemical Shift | Assignment |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1725 cm⁻¹ | Strong absorption characteristic of aromatic esters. spectroscopyonline.com |

| Asymmetric NO₂ Stretch | ~1530 cm⁻¹ | Strong absorption due to the nitro group. | |

| Symmetric NO₂ Stretch | ~1350 cm⁻¹ | Strong absorption due to the nitro group. | |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Downfield shift due to the electron-withdrawing NO₂ group. |

| Methylene (B1212753) Protons (-CH₂-) | δ 5.3 ppm | Protons adjacent to the ester oxygen and aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 170 ppm | Characteristic chemical shift for an ester carbonyl. |

| Aromatic Carbon (C-NO₂) | δ 148 ppm | Carbon directly attached to the nitro group. |

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity, such as chemical reactivity or toxicity. libretexts.orgnih.gov For this compound, a QSAR approach could be used to predict its rate of hydrolysis based on molecular descriptors.

To build a QSAR model for the hydrolysis of a series of substituted benzyl (B1604629) propionates, one would first need experimental reactivity data (e.g., hydrolysis rate constants). Then, various molecular descriptors would be calculated for each compound. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), or hydrophobic (e.g., the octanol-water partition coefficient, logP). mdpi.comresearchgate.net

Multiple linear regression (MLR) or machine learning algorithms are then used to develop a mathematical equation that relates the descriptors to the observed activity. nih.gov For nitroaromatic compounds, descriptors such as LUMO energy and hydrophobicity (logP) have been shown to be critical in predicting their biological and chemical activities. mdpi.comresearchgate.net Such models are valuable for predicting the reactivity of new or untested compounds, reducing the need for extensive experimental work. nih.goviupac.org

Table 5: Relevant Descriptors for a QSAR Model of Ester Hydrolysis

| Descriptor Class | Specific Descriptor | Relevance to Hydrolysis Reactivity |

| Electronic | Hammett constant (σ) of the m-nitro group | Quantifies the electron-withdrawing effect on the reaction center. |

| Charge on carbonyl carbon (qC=O) | A more positive charge indicates greater susceptibility to nucleophilic attack. | |

| LUMO Energy | Lower energy indicates greater electrophilicity of the molecule. researchgate.net | |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric hindrance around the ester group, which can slow the reaction. iupac.org |

| Molar Refractivity (MR) | Related to the volume of the molecule and its polarizability. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the compound's hydrophobicity, which affects its interaction with aqueous media. mdpi.com |

Applications of M Nitrobenzyl Propionate in Advanced Synthetic Chemistry and Materials Science

Role as a Precursor or Building Block in Complex Organic Molecule Synthesis

m-Nitrobenzyl propionate (B1217596) belongs to the class of aromatic nitro compounds, which are recognized as highly versatile building blocks in organic synthesis. frontiersin.orgnih.gov The utility of such compounds stems from the diverse reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, and its influence on the aromatic ring. nih.gov

As a precursor, m-nitrobenzyl propionate provides a stable scaffold that can be elaborated into more complex structures. The primary reaction pathway involves the reduction of the nitro group to an amine. This transformation is fundamental in synthetic chemistry as it introduces a nucleophilic center, paving the way for the construction of amides, sulfonamides, and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals and bioactive molecules. nih.govmdpi.com The reduction of aromatic nitro compounds is a well-established and reliable process, often achieved with high yield using various reagents, including catalytic hydrogenation or metal-based reducing agents.

Furthermore, the ester functional group of this compound can be hydrolyzed to yield m-nitrobenzyl alcohol, another key intermediate. This alcohol can participate in etherification, oxidation to m-nitrobenzaldehyde, or other transformations, adding to the compound's synthetic versatility. The presence of both the nitro and ester groups allows for orthogonal chemical strategies, where one group can be manipulated while the other remains intact, providing chemists with precise control over the synthetic route. Consequently, nitro compounds like this compound are considered indispensable building blocks for the synthesis of complex, pharmaceutically relevant molecules. frontiersin.org

Utilization as a Photoremovable Protecting Group for Carboxylic Acids

A significant application of this compound lies in its function as a photoremovable protecting group (PPG), also known as a photocage, for carboxylic acids like propionic acid. mdpi.comscholasticahq.com PPGs are moieties that temporarily mask a functional group, rendering it inert to specific reaction conditions. wikipedia.org The key feature of a PPG is its ability to be cleaved upon exposure to light, typically UV radiation, to regenerate the original functional group with high spatial and temporal precision. mdpi.com

The nitrobenzyl scaffold is one of the most widely investigated and utilized classes of PPGs for protecting carboxylic acids, amines, and hydroxyls. scholasticahq.comgoogle.com The protection process involves the esterification of a carboxylic acid with m-nitrobenzyl alcohol to form the corresponding m-nitrobenzyl ester. The general mechanism for the photolytic cleavage of nitrobenzyl esters is an irreversible intramolecular photoreaction. wikipedia.org Upon irradiation with UV light (typically in the 260-365 nm range), the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgacs.org This intermediate rapidly rearranges and fragments to release the free carboxylic acid and m-nitrosobenzaldehyde as a byproduct. wikipedia.org

This photocleavage capability is exploited in numerous advanced applications:

Polymer Chemistry: Polymers can be synthesized with pendant carboxylic acid groups protected as m-nitrobenzyl esters. This renders the polymer soluble in nonpolar solvents. Upon patterned irradiation, the esters are cleaved, generating free carboxylic acid groups in the exposed regions. This polarity switch makes the exposed areas soluble in aqueous base, a fundamental principle in photolithography. mdpi.com

Microfabrication: In the production of microelectronics and microfluidic devices, photoresists based on polymers containing nitrobenzyl-protected groups are used. wikipedia.orgmdpi.com The high reaction quantum yields of this photochemistry reduce the need for high-energy doses that could otherwise damage the polymer matrix. mdpi.com Furthermore, the use of shorter wavelength UV light for cleavage minimizes diffraction effects, allowing for higher resolution and definition in the fabricated patterns. mdpi.com

| Property | Description | Reference |

| Protected Group | Carboxylic Acid | scholasticahq.com |

| Cleavage Stimulus | UV Light (e.g., 260-365 nm) | wikipedia.org |

| Mechanism | Intramolecular photorearrangement | wikipedia.orgacs.org |

| Byproduct | m-Nitrosobenzaldehyde | wikipedia.org |

Contribution to the Development of Specialty Chemical Reagents or Intermediates

This compound serves as a key intermediate in the synthesis of more specialized chemical reagents, particularly "caged compounds." mdpi.com Caged compounds are biologically active molecules that have been temporarily inactivated by covalent attachment to a PPG. The m-nitrobenzyl group is a common caging moiety.

By hydrolyzing this compound to m-nitrobenzyl alcohol, a versatile intermediate is formed. This alcohol can then be used to esterify a wide range of biologically important carboxylic acids, such as neurotransmitters (e.g., glutamate) or signaling molecules. mdpi.comnih.gov The resulting caged molecule is biologically inert until a pulse of light is applied to a specific location, releasing the active compound "on-demand." This technique is a powerful tool in biological research for studying dynamic processes with high precision, as it allows for the controlled initiation of a biological response. mdpi.comnih.gov

Therefore, while this compound itself is a simple ester, its role as a precursor to the m-nitrobenzyl protecting group makes it a foundational component in the development of sophisticated reagents for transient kinetic investigations in neuroscience and cell biology. nih.gov

Integration into Photoresponsive Materials

The integration of m-nitrobenzyl ester moieties into polymer structures is a powerful strategy for creating advanced photoresponsive materials, also known as "smart" materials. nih.govresearchgate.net These materials are designed to change their physical or chemical properties in response to light. nih.govdntb.gov.ua This capability is central to applications in photolithography and the development of stimuli-responsive polymers. mdpi.comnie.edu.sg

Photolithography: In this field, polymers containing m-nitrobenzyl esters function as positive-tone photoresists. A thin film of the polymer is coated onto a substrate (e.g., a silicon wafer). google.com Initially, the material is insoluble in a developer solution. When the film is exposed to a pattern of UV light, the m-nitrobenzyl protecting groups are cleaved, converting the nonpolar ester side chains into polar carboxylic acid groups. mdpi.comresearchgate.net This photochemical reaction dramatically changes the solubility of the polymer in the exposed regions, allowing them to be selectively washed away by an aqueous base developer. This process transfers the light pattern into the polymer film, forming the basis of microchip fabrication. wikipedia.orgmdpi.com

Stimuli-Responsive Polymers: Beyond photolithography, the photocleavage of m-nitrobenzyl esters can be used to trigger other material responses. For instance, these groups can be used as photocleavable cross-linkers in a hydrogel network. mdpi.com The hydrogel is stable and retains its structure initially. Upon irradiation, the cross-links are broken, causing the hydrogel to dissolve or swell significantly. This light-triggered degradation can be used for controlled release of encapsulated substances or for creating dynamic cell culture scaffolds. researchgate.net The introduction of o-nitrobenzyl alcohol derivatives as light-responsive chromophores has become a convenient and powerful route for synthesizing polymers and polymer networks with photolabile properties. mdpi.comnih.govresearchgate.net

| Application Area | Principle of Operation | Material Type | Reference |

| Photolithography | Light-induced polarity change alters solubility. | Photoresist Polymer | wikipedia.orgmdpi.com |

| Stimuli-Responsive Polymers | Light-induced cleavage of cross-links or side chains. | Hydrogels, Functional Coatings | nih.govresearchgate.net |

Degradation and Stability Profiles of M Nitrobenzyl Propionate in Non Biological Environments

Thermal Degradation Pathways and Kinetics

Studies on related nitroaromatic compounds indicate that the primary thermal degradation pathways involve the cleavage of the C-NO2 bond and the isomerization of the nitro group to a nitrite, which is then followed by the rapid cleavage of the weaker O-NO bond. dtic.mil For nitrobenzene (B124822) and p-nitrotoluene, these are the principal initial steps in their thermal decomposition at high temperatures. dtic.mil

Table 7.1.1: General Thermal Decomposition Characteristics of Related Nitroaromatic Compounds

| Compound | Primary Decomposition Pathways | Relative Stability |

| Nitrobenzene | C-NO2 bond cleavage, nitro-nitrite isomerization | High |

| p-Nitrotoluene | C-NO2 bond cleavage, nitro-nitrite isomerization | Moderate |

| o-Nitrotoluene | Intermolecular rearrangement involving the methyl group | Lower |

| m-Nitrobenzyl bromide | Exothermic decomposition | Higher than ortho isomer |

This table is illustrative and based on general findings for related compounds.

The kinetics of thermal decomposition for such compounds are typically studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods can determine the onset temperature of decomposition, the rate of mass loss, and the associated energy changes, from which kinetic parameters such as activation energy and pre-exponential factor can be derived. iafss.org For nitroaromatic explosives, the initiation reaction mechanisms are temperature-dependent, with C-NO2 bond homolysis being significant under shock initiation conditions. dtic.mil

Photolytic Stability and Degradation Products

The interaction of m-Nitrobenzyl propionate (B1217596) with light is expected to induce photochemical reactions, leading to its degradation. The position of the nitro group is a critical determinant of the photolytic pathway.

The photochemistry of ortho-nitrobenzyl esters is well-documented and proceeds via a Norrish type II photorearrangement. nih.gov This intramolecular hydrogen abstraction from the benzylic position by the excited nitro group leads to the formation of an aci-nitro intermediate, which then rearranges to produce an o-nitrosobenzaldehyde and a carboxylic acid. researchgate.net

However, the photolytic behavior of meta-nitrobenzyl compounds differs significantly. A study on m-nitrobenzyl alcohols revealed a photoredox pathway in aqueous solutions, yielding m-nitroso acetophenone (B1666503) and the corresponding azoxy compound as the major products. cdnsciencepub.comresearchgate.net This reaction is notably absent in organic solvents, highlighting the crucial role of water in the degradation process. cdnsciencepub.com The proposed mechanism involves an intramolecular electron transfer from the excited nitro group.

While the quantum yield for the photolysis of m-Nitrobenzyl propionate has not been specifically reported, studies on related m-nitrobenzyl compounds suggest that the efficiency of the photoredox reaction is influenced by pH and the presence of salts. cdnsciencepub.com For m-nitrobenzyl alcohol, the reaction efficiency was observed to increase in acidic conditions. researchgate.net

Table 7.2.1: Photolytic Degradation Products of Related Nitrobenzyl Compounds

| Compound | Isomer | Photolytic Pathway | Major Degradation Products |

| o-Nitrobenzyl ester | Ortho | Norrish Type II Rearrangement | o-Nitrosobenzaldehyde, Carboxylic acid |

| m-Nitrobenzyl alcohol | Meta | Photoredox Reaction | m-Nitroso acetophenone, Azoxy compound |

This table presents the known degradation products for closely related isomers to infer potential pathways for this compound.

The photolytic stability of a compound is also dependent on the wavelength of irradiation and the nature of the solvent. For o-nitrobenzyl derivatives, photodecomposition has been observed upon irradiation with UV light in the range of 300-365 nm. researchgate.net The quantum yields for the uncaging of ortho-nitrobenzyl esters are typically in the range of 0.1-1%. instras.com It is plausible that this compound would also exhibit sensitivity to UV radiation, leading to its degradation into various photoproducts.

Chemical Stability in Diverse Solvent Systems and pH Conditions

The chemical stability of this compound is largely governed by the reactivity of its ester functional group, which is susceptible to hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the surrounding medium.

While a specific pH-rate profile for this compound is not available, studies on other propionate esters, such as clobetasol (B30939) propionate, have demonstrated this V-shaped pH-dependent degradation, with maximum stability in the acidic pH range. The hydrolysis of esters generally follows pseudo-first-order kinetics under constant pH conditions. viu.ca

Table 7.3.1: General pH-Dependence of Ester Hydrolysis

| pH Range | Dominant Mechanism | General Rate Characteristics |

| Acidic (pH < 4) | Acid-catalyzed hydrolysis | Rate increases with decreasing pH |

| Neutral (pH 4-8) | Neutral (water-mediated) hydrolysis | Generally slow and pH-independent |

| Basic (pH > 8) | Base-catalyzed hydrolysis (saponification) | Rate increases significantly with increasing pH |

This table provides a generalized overview of ester hydrolysis kinetics.

The stability of this compound in various organic solvents will depend on the nature of the solvent and the presence of any catalytic species. Protic solvents, such as alcohols, can participate in solvolysis reactions, leading to the transesterification of the propionate group. The rate of solvolysis would be influenced by the solvent's polarity, nucleophilicity, and the temperature. For instance, the solvolysis of p-nitrobenzyl chloride has been studied in ethanol-water mixtures, demonstrating the influence of the solvent composition on the reaction rate. openalex.org Aprotic solvents, especially those that are non-polar, are generally expected to be less reactive towards the ester group, leading to greater stability of this compound. However, the presence of acidic or basic impurities in any solvent could catalyze its degradation.

Future Research Trajectories and Unanswered Questions

Emerging Synthetic Strategies and Catalytic Innovations

The classical synthesis of m-Nitrobenzyl propionate (B1217596) would likely involve the Fischer esterification of m-nitrobenzyl alcohol with propionic acid, a reaction catalyzed by a strong acid. study.com However, this traditional approach often suffers from drawbacks such as harsh reaction conditions, the use of corrosive catalysts, and the generation of significant waste. Future research should focus on developing more sustainable and efficient synthetic methodologies.

Emerging strategies could involve the use of novel catalytic systems. For instance, solid acid catalysts, such as zeolites or functionalized resins, could offer advantages in terms of catalyst recyclability and reduced corrosion. google.com Furthermore, enzymatic catalysis, employing lipases, presents a green alternative that could lead to high selectivity under mild reaction conditions. researchgate.net The development of biocatalytic routes for the synthesis of nitroaromatic esters is a burgeoning field with significant potential. researchgate.net

Innovations in catalytic activation are also crucial. Microwave-assisted synthesis, for example, has been shown to accelerate esterification reactions, often leading to higher yields in shorter reaction times. The application of such technologies to the synthesis of m-Nitrobenzyl propionate could represent a significant improvement over conventional heating methods.

A comparative analysis of different catalytic systems for the synthesis of a related compound, methyl m-nitrobenzoate, highlights the importance of catalyst choice on reaction efficiency and product purity. google.com Similar systematic studies for this compound are warranted.

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Advantages | Key Research Questions |

| Homogeneous Acid Catalysts (e.g., H₂SO₄) | Well-established, low cost | Can we mitigate corrosion and waste generation? |

| Heterogeneous Solid Acid Catalysts | Recyclability, reduced corrosion | What is the optimal catalyst structure and porosity? |

| Enzymatic Catalysts (e.g., Lipases) | High selectivity, mild conditions | Can we achieve high conversion rates and catalyst stability? |

| Ionic Liquids | Tunable properties, potential for recyclability | What is the effect of cation/anion combination on catalytic activity? |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable active sites | Can we design MOFs with specific active sites for this esterification? |

Novel Reactivity and Functionalization Opportunities

The reactivity of this compound is largely unexplored. The presence of the nitro group on the benzene (B151609) ring significantly influences its electronic properties and, consequently, its chemical behavior. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, it activates the ring for nucleophilic aromatic substitution.

Future research should investigate the potential for novel functionalization reactions. For example, the reduction of the nitro group to an amine would yield m-aminobenzyl propionate, a potentially valuable building block for pharmaceuticals and materials science. The choice of reducing agent would be critical to selectively reduce the nitro group without affecting the ester functionality. acs.orgstackexchange.com

Furthermore, the benzylic position offers opportunities for functionalization. While ortho- and para-nitrobenzyl compounds are known to undergo photochemical cleavage reactions, the reactivity of the meta-isomer in this regard is less understood. acs.orgmdpi.comresearchgate.netrsc.orgupenn.edu Investigating the photochemical stability and potential for photo-induced reactions of this compound could open up applications in photolabile protecting groups or photoresponsive materials. nih.gov

The ester moiety itself can undergo various transformations, such as hydrolysis, transesterification, and amidation, providing further avenues for creating a diverse range of derivatives with potentially interesting properties.

Theoretical Predictions for Untapped Potential in Chemical Applications

Computational chemistry offers a powerful lens through which to predict the properties and potential applications of this compound before extensive experimental work is undertaken. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity indices of the molecule. researchgate.net

These theoretical studies can provide insights into its potential as:

An intermediate in organic synthesis: By predicting the reactivity of different sites on the molecule, computational models can guide the design of synthetic routes to more complex target molecules.

A component in energetic materials: While the single nitro group suggests modest energetic properties, theoretical calculations of heat of formation and detonation parameters could provide a preliminary assessment.

A precursor for functional materials: Predictions of properties such as dipole moment and polarizability can suggest its suitability for incorporation into polymers or other materials with specific electronic or optical properties.

Quantum chemical studies on related nitroaromatic compounds have successfully predicted their behavior and properties. lanl.gov Applying similar methodologies to this compound could reveal untapped potential and guide experimental efforts towards the most promising applications. For example, theoretical investigations into the excited state dynamics could elucidate the potential for photochemical reactions. rsc.org

This compound represents a molecule with significant, yet largely unexplored, potential. The future of research on this compound lies in the application of modern synthetic methods, a thorough investigation of its novel reactivity, the use of advanced in-situ analytical techniques to monitor its formation and transformations, and the leveraging of theoretical chemistry to predict and guide the discovery of new applications. The unanswered questions surrounding this compound present exciting opportunities for chemists to contribute to the broader understanding and utilization of nitroaromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.